molecular formula C12H8N4O2 B1580784 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine CAS No. 28266-96-8

2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B1580784
CAS No.: 28266-96-8
M. Wt: 240.22 g/mol
InChI Key: VUTPRDYSRJDBRS-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C12H8N4O2 . It has an average mass of 240.217 Da and a monoisotopic mass of 240.064728 Da .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives has been reported in various studies . For instance, one study reported a synthesis method involving a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused imidazo[1,2-a]pyrimidine ring attached to a 4-nitrophenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, imidazo[1,2-a]pyrimidines in general have been reported to undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the search results .

Scientific Research Applications

Chemical-Genetic Profiling and Cellular Processes

Imidazo[1,2-a]pyrimidines, including derivatives close to 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine, have been shown to target essential, conserved cellular processes. Chemical-genetic profiling in Saccharomyces cerevisiae revealed distinct mechanisms of action for closely related compounds, affecting mitochondrial functions and DNA integrity. This suggests potential applications in studying cell physiology and developing chemotherapeutic agents (Yu et al., 2008).

Antineoplastic Activity

Compounds within the imidazo[1,2-a]pyrimidine family have shown variable degrees of antineoplastic activity against different cancer cell lines, indicating their potential as cancer therapeutics. A study on substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives highlighted this potential, demonstrating the utility of these compounds in developing new anticancer drugs (Abdel-Hafez, 2007).

Synthetic Chemistry and Drug Development

The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, used in the synthesis of diverse chemical entities with potential biological activities. Studies have focused on developing synthetic methodologies to construct these scaffolds efficiently, highlighting their importance in drug development and synthetic organic chemistry (Goel, Luxami, & Paul, 2015).

Optical Properties and Sensing Applications

Imidazo[1,2-a]pyrimidines have been explored for their optical properties, including fluorescence. Certain derivatives can act as fluorescent sensors for metal ions, such as zinc, showcasing their potential in environmental monitoring and bioimaging. This application is exemplified by the synthesis and characterization of imidazo[1,2-a]pyrimidines with specific fluorescence responses to zinc ions, highlighting their utility beyond biological contexts (Rawat & Rawat, 2018).

Insecticidal Activity

Research has also indicated the relevance of imidazo[1,2-a]pyrimidines in developing insecticides. Studies on the binding affinity of nitromethylene- and nitroimino-imidazolidines to acetylcholine receptors in insects provide insights into designing new compounds with potent insecticidal properties, offering applications in agriculture and pest management (Liu, Lanford, & Casida, 1993).

Safety and Hazards

While specific safety and hazard information for 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine is not available in the search results, general precautions such as avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator are recommended when handling similar compounds .

Future Directions

Imidazo[1,2-a]pyridine cores, which include 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine, have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities . Future research may focus on developing more effective compounds for treating various conditions, including cancer .

Properties

IUPAC Name

2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-16(18)10-4-2-9(3-5-10)11-8-15-7-1-6-13-12(15)14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTPRDYSRJDBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347066
Record name 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28266-96-8
Record name 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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